1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one
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Overview
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring attached to a butanone backbone, with hydroxy and methoxy groups on the phenyl ring, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with hydroxy and methoxy substituents. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The resulting intermediate is then subjected to further reactions to introduce the butanone moiety, often through a series of condensation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The piperazine ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone: Shares the hydroxy and methoxy substituents on the phenyl ring but lacks the piperazine and butanone moieties.
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one:
Uniqueness
1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one is unique due to its combination of a piperazine ring and a butanone backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O4 |
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Molecular Weight |
308.37 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H24N2O4/c1-21-12-10-14(20)16(15(11-12)22-2)13(19)4-3-7-18-8-5-17-6-9-18/h10-11,17,20H,3-9H2,1-2H3 |
InChI Key |
ORWCTDAAGQYVMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCNCC2)O |
Origin of Product |
United States |
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